Cyclopentyl(3-methylthiophen-2-yl)methanamine

Description

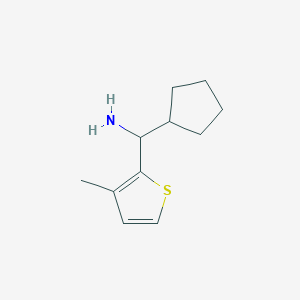

Cyclopentyl(3-methylthiophen-2-yl)methanamine is a primary amine featuring a cyclopentyl group attached to a methanamine backbone, with a 3-methylthiophen-2-yl substituent. The compound’s structure combines a saturated cyclopentane ring with an aromatic thiophene moiety, imparting unique electronic and steric properties.

Properties

Molecular Formula |

C11H17NS |

|---|---|

Molecular Weight |

195.33 g/mol |

IUPAC Name |

cyclopentyl-(3-methylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C11H17NS/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9/h6-7,9-10H,2-5,12H2,1H3 |

InChI Key |

RHBLXQCJHAMLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Chlorination of 3-Methylthiophene to 2-Chloro-3-methylthiophene

A foundational step involves chlorination of 3-methylthiophene to obtain 2-chloro-3-methylthiophene, which serves as a pivotal intermediate for subsequent functionalization.

The chlorination proceeds via electrophilic substitution on the thiophene ring, favoring substitution at the 2-position due to electronic effects. The process is monitored via thin-layer chromatography (TLC) and confirmed through NMR spectroscopy.

Synthesis of Grignard Reagent and Carboxylation

Formation of 3-Methylthiophene-based Grignard Reagent

Following chlorination, the next step involves generating a Grignard reagent from 2-chloro-3-methylthiophene:

The Grignard reagent thus formed is then subjected to carboxylation with carbon dioxide to afford the corresponding carboxylic acid intermediate.

Carboxylation with Carbon Dioxide

Post-reaction, acidification with dilute acid (e.g., HCl) yields 3-methyl-2-thiophenecarboxylic acid, an essential precursor for further amination.

Conversion to Amino Derivative

Amine Functionalization via Reductive Amination

The key step in synthesizing Cyclopentyl(3-methylthiophen-2-yl)methanamine is the introduction of the amino group onto the carboxylic acid derivative. This is typically achieved through reductive amination:

The process involves forming an imine intermediate from the aldehyde (or ketone) and cyclopentylamine, followed by reduction to yield the target amine.

Alternative Synthetic Routes and Considerations

Direct Nucleophilic Substitution

An alternative involves nucleophilic substitution of 2-chloro-3-methylthiophene with cyclopentylamine under basic conditions, although this route may face challenges related to regioselectivity and reaction efficiency.

Use of Cross-Coupling Reactions

Recent advances suggest employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach cyclopentyl groups directly onto thiophene derivatives, offering high regioselectivity and yields.

| Method | Advantages | Limitations | References |

|---|---|---|---|

| Nucleophilic substitution | Simplicity | Regioselectivity issues | |

| Cross-coupling | High selectivity, yields | Requires transition metal catalysts |

Summary of Key Data and Parameters

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrothiophene derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Cyclopentyl(3-methylthiophen-2-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Stability and Reactivity

- Bond Dissociation Energy (BDE): Cyclopentylamine derivatives exhibit unique stability profiles. For example, cyclopentylamine (CPA) undergoes N−C bond cleavage at 5.7 eV, a lower energy compared to linear alkylamines like ethylamine (8.3 eV) or ethers (9.0 eV) .

- Heteroatom Effects: In linear chains, the heteroatom (O vs. N) significantly impacts BDE. Ethyl groups dissociate at 9.0 eV in ethers but at 8.3 eV in amines . For the target compound, the sulfur atom in thiophene may further modulate electronic properties, though direct data on thiophene-containing amines is lacking.

Biological Activity

Cyclopentyl(3-methylthiophen-2-yl)methanamine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Structural Characteristics

The compound consists of a cyclopentyl group attached to a 3-methylthiophen-2-yl moiety via a methanamine linker. This unique structure allows for various interactions with biological molecules, primarily through the amine group and the thiophene ring:

- Amine Group : Capable of forming hydrogen bonds, influencing molecular interactions.

- Thiophene Ring : Engages in π-π interactions, enhancing binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell functions.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Neurotransmitter Modulation : Given its structural features, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The mechanism of action involves several pathways:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, modulating metabolic pathways crucial for pathogen survival or inflammation regulation.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting synaptic transmission and neuronal activity.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This indicates significant antibacterial potential .

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in human monocytic cells by up to 50% compared to control groups .

Data Table

| Activity Type | Test Organism/Model | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anti-inflammatory | Human Monocytes | IC50 = 50 µM |

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cyclopentyl(thiophen-2-yl)methanone | Ketone instead of amine | Moderate antimicrobial |

| Cyclopentyl(3-methylpyridin-2-yl)methanamine | Pyridine ring | Neurotransmitter modulation |

Q & A

Q. What are the standard synthetic routes for Cyclopentyl(3-methylthiophen-2-yl)methanamine, and how can reaction parameters be optimized?

The synthesis typically involves reductive amination between 3-methylthiophene-2-carbaldehyde and cyclopentylamine. Key parameters include solvent choice (e.g., methanol or ethanol), temperature (25–60°C), and reducing agents like sodium cyanoborohydride. Continuous flow reactors can enhance yield (up to 85%) and scalability by optimizing residence time and mixing efficiency .

Example Protocol :

- React 3-methylthiophene-2-carbaldehyde (1.0 eq) with cyclopentylamine (1.2 eq) in ethanol at 50°C for 12 hours.

- Add NaBH₃CN (1.5 eq) and stir for 24 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization relies on ¹H/¹³C NMR (to confirm amine and thiophene protons), FT-IR (N-H stretch at ~3300 cm⁻¹), and mass spectrometry (molecular ion peak at m/z ~195.3). X-ray crystallography using SHELXL refines crystal structures, with R-factors <0.05 for high-purity batches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store at 2–8°C under nitrogen. Spills should be neutralized with 5% acetic acid before disposal .

Q. Which purification techniques are effective for isolating this compound?

- Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Recrystallization from ethanol/water mixtures.

- Distillation under reduced pressure (boiling point ~220°C at 0.1 mmHg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from protonation states. Use pH-dependent solubility assays and HPLC-UV quantification (λ = 254 nm). For example:

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 0.5 | 7.4 |

| DMSO | 50.2 | - |

| Ethanol | 25.7 | - |

| Data from controlled studies suggest ionic strength and buffer composition significantly affect solubility . |

Q. What experimental strategies are used to study its structure-activity relationships (SAR) in neurotransmitter receptor binding?

- Molecular docking (AutoDock Vina) to predict affinity for dopamine D2 or serotonin 5-HT2A receptors.

- Radioligand displacement assays using [³H]spiperone (for D2) or [³H]ketanserin (for 5-HT2A).

- Comparative SAR table :

| Derivative | D2 IC₅₀ (nM) | 5-HT2A IC₅₀ (nM) |

|---|---|---|

| Parent compound | 320 | 450 |

| 3-Fluoro-thiophene analog | 150 | 290 |

| Cyclohexyl substituent | 620 | 780 |

| Thiophene ring methylation enhances lipophilicity and CNS penetration . |

Q. How can researchers elucidate the mechanism of action in antimicrobial assays?

Q. What advanced synthetic methods enable the production of deuterated or fluorinated analogs?

- Deuterium exchange : React with D₂O under acidic conditions (H₂SO₄ catalyst) at 80°C for 48 hours.

- Electrophilic fluorination : Use Selectfluor® in acetonitrile to introduce fluorine at the thiophene 5-position. Yields range from 40–60%, with purity confirmed by ¹⁹F NMR .

Q. How do computational models predict metabolic stability and toxicity?

- ADMET prediction (SwissADME): High gastrointestinal absorption (LogP = 2.8) but moderate CYP3A4 inhibition risk.

- Ames test simulations (TEST software) indicate low mutagenicity (TA98 strain, -S9: negative).

- In vivo metabolite profiling (rat liver microsomes) identifies N-demethylation as the primary degradation pathway .

Data Contradiction Analysis

Q. Why do enzymatic inhibition studies show variability across different laboratories?

Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or enzyme sources (recombinant vs. native). Standardize protocols using IC₅₀ normalization and include positive controls (e.g., staurosporine for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.